molecular formula C6H14ClNO B3420669 [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride CAS No. 1993247-86-1

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride

Cat. No.: B3420669
CAS No.: 1993247-86-1
M. Wt: 151.63 g/mol
InChI Key: IHMJZZCPMMWERF-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl. It is a cyclopropylamine derivative, where the cyclopropyl ring is substituted with a 2-methoxyethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where an alkene is converted into a cyclopropane ring using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the 2-methoxyethyl group: This step involves the alkylation of the cyclopropylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the hydrochloride salt: The final step involves the treatment of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted cyclopropylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of cyclopropylamine derivatives on biological systems. It can be used as a probe to investigate enzyme mechanisms and receptor interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamine moiety can act as an inhibitor or modulator of enzyme activity, while the 2-methoxyethyl group can enhance its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog without the 2-methoxyethyl group.

    2-Methoxyethylamine: Lacks the cyclopropyl ring.

    Cyclopropylmethylamine: Contains a methyl group instead of the 2-methoxyethyl group.

Uniqueness

[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride is unique due to the presence of both the cyclopropyl ring and the 2-methoxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJZZCPMMWERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993247-86-1
Record name 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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